molecular formula C12H15N3O3 B5620992 (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone CAS No. 93185-61-6

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B5620992
CAS No.: 93185-61-6
M. Wt: 249.27 g/mol
InChI Key: RRFLFPDRTOJXTJ-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C12H15N3O3 It is a derivative of piperazine, a heterocyclic amine, and contains a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 4-methylpiperazine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (4-Methylpiperazin-1-yl)(3-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less common.

Scientific Research Applications

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
  • (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
  • (4-Methylpiperazin-1-yl)(3-aminophenyl)methanone

Uniqueness

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of the 4-methylpiperazine moiety also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-13-5-7-14(8-6-13)12(16)10-3-2-4-11(9-10)15(17)18/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFLFPDRTOJXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354097
Record name (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93185-61-6
Record name (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

m-Nitrobenzoic acid (2.00 g, 0.0120 mol), piperazine, 1-methyl- (1.44 g, 0.0144 mol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (2.29 g, 0.0120 mol) and 1-Hydroxybenzotriazole (0.40 g, 0.0030 mol) were dissolved in Tetrahydrofuran (35 mL, 0.43 mol) and the reaction was allowed to stir overnight at room temperature. The reaction mixture was poured over saturated sodium bicarbonate, and organics were extracted with ethyl acetate/dichloromethane. Combined organics were dried over sodium sulfate, filtered and reduced en vacuo. The crude mixture was purified by Isco flash column chromatography (Hexane/Ethyl Acetate). Combined fractions were reduced en vacuo to afford 2.46 g of (4-Methyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone. (M+H)=250.6.
Quantity
2 g
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0 (± 1) mol
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2.29 g
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0.4 g
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35 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 3-nitrobenzoyl chloride (4.5 g, 24.25 mmol) in THF (30 ml) was added 1-methylpiperazine (8.50 g, 85 mmol). The reaction was stirred for 20 min at room temperature. The reaction mixture was diluted with 50 mL water and extracted with ethyl acetate (2×100 mL). The combined organic layer was washed with brine (50 mL). The brine was back extracted with ethyl acetate (2×50 mL) and all the organic layers were combined, dried over magnesium sulphate, filtered, and concentrated under vacuum give the title product (5.2 g).
Quantity
4.5 g
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reactant
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8.5 g
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30 mL
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50 mL
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